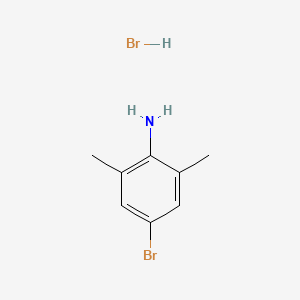

4-Bromo-2,6-dimethylaniline hydrobromide

Overview

Description

“4-Bromo-2,6-dimethylaniline hydrobromide” is a biochemical used for proteomics research . It has a molecular formula of C8H11BrN•Br and a molecular weight of 280.99 . It has been used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2,6-dimethylaniline hydrobromide” can be represented by the InChI string: InChI=1S/C8H10BrN.BrH/c1-5-3-7 (9)4-6 (2)8 (5)10;/h3-4H,10H2,1-2H3;1H . The asymmetric unit of the title compound, C8H10BrN, contains two independent molecules. The Br, N and methyl group C atoms lie in the benzene ring planes .

Chemical Reactions Analysis

“4-Bromo-2,6-dimethylaniline hydrobromide” can react with other compounds under certain conditions. For example, “2-Bromo-4,6-dimethylaniline” can react with “3-chloro-3-methyl-but-1-yne” to produce “2-bromo-N- (1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline”. This reaction requires the reagent Et3N, the catalyst CuCl, and the menstruum dioxane .

Physical And Chemical Properties Analysis

“4-Bromo-2,6-dimethylaniline hydrobromide” has a molecular weight of 280.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . Its exact mass is 280.92378 g/mol and its monoisotopic mass is 278.92582 g/mol . Its topological polar surface area is 26 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Proteomics Research

4-Bromo-2,6-dimethylaniline hydrobromide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Preparation of Other Compounds

This compound has been used in the preparation of other complex compounds . For example, it has been used in the synthesis of 4-bromo-N-(1-(6-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)ethylidene)-2,6-dimethylbenzenamine and N-(4-Bromo-2,6-dimethylphenyl)-5-trimethylammoniumsalicylaldimine chloride .

Ethynyl-functionalized Persistent Perylene Diimide-multichromophore

4-Bromo-2,6-dimethylaniline hydrobromide has been used in the preparation of ethynyl-functionalized persistent perylene diimide-multichromophore . This could be used in the development of new materials with unique optical properties.

α-Bromination Reaction on Acetophenone Derivatives

The compound has been used in α-bromination reactions on acetophenone derivatives . This type of reaction is important in organic chemistry for the functionalization of compounds.

Research and Development

As a research-grade chemical, 4-Bromo-2,6-dimethylaniline hydrobromide is used in various research and development applications . It could be used in the development of new synthetic methods, the study of reaction mechanisms, or the synthesis of new materials.

Educational Purposes

In educational settings, this compound could be used in teaching laboratories to demonstrate various chemical reactions and techniques .

Safety and Hazards

“4-Bromo-2,6-dimethylaniline hydrobromide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It is combustible and its vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .

Mechanism of Action

Target of Action

It’s known to be used in the synthesis of various substances , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

It’s known to participate in chemical reactions as a reagent , but the exact nature of its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of 4-Bromo-2,6-dimethylaniline hydrobromide are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .

properties

IUPAC Name |

4-bromo-2,6-dimethylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNJNXLBCMLJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)

![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)